Nitroxoline

描述

This compound is a urinary antibacterial agent active against susceptible gram-positive and gram-negative organisms commonly found in urinary tract infections. It is a hydroxyquinoline derivative unrelated to other classes of drugs. This compound is active against bacterial gyrases.

This compound has been reported in Bos taurus with data available.

This compound is an orally bioavailable quinoline antibiotic, with potential antineoplastic activity. Upon oral administration, this compound may induce apoptosis and inhibit tumor cell proliferation in NF1-null Schwann cells in neurofibromatosis type I through as of yet undisclosed mechanism of actions, other than inhibiting the RAS/mitogen-activated protein kinase (MAPK) pathway, and possibly through modulating mitochondrial function. NF1 encodes neurofibromin which inactivates Ras. Loss of neurofibromin in neurofibromatosis type I results in increased Ras activity, which promotes the transcription of genes that drives tumor cell growth and proliferation. As an antibiotic, this compound inhibits bacterial RNA polymerase.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in Merck Index, 9th ed, #6475; RN given refers to parent cpd

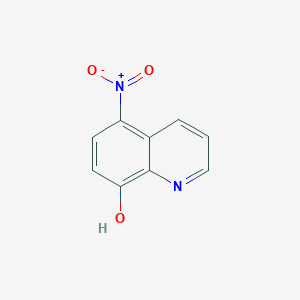

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIWZDNTCBHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046284 | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |

| Record name | SID11532939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4008-48-4 | |

| Record name | Nitroxoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxoline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nitroxoline: A Multifaceted Mechanistic Deep Dive for Researchers and Drug Developers

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

Nitroxoline, a 5-nitro-8-hydroxyquinoline derivative, has a long-standing history as a urinary tract antiseptic.[1] However, its therapeutic potential is being re-evaluated for a broader range of applications, including the treatment of multidrug-resistant infections and various cancers.[2][3] This renewed interest stems from its multifaceted mechanism of action, which extends beyond simple antimicrobial activity to encompass the inhibition of key cellular enzymes and the modulation of critical signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Core Mechanism 1: Metal Ion Chelation

A primary and well-established mechanism of this compound's action is its ability to chelate divalent metal ions, a property central to both its antimicrobial and anticancer effects.[4] By binding to essential metal ions such as zinc (Zn²⁺), iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), this compound disrupts numerous physiological processes that are dependent on these metallic cofactors.[1][5]

The stability of these complexes is crucial for its biological activity. The order of stability for this compound-metal ion complexes has been reported as Mn²⁺ > Mg²⁺ > Ca²⁺.[1] A study on a this compound-proline hybrid ligand at physiological pH (7.4) demonstrated a metal binding affinity order of Cu(II) > Zn(II) > Fe(II) > Fe(III).[6]

Table 1: Stability Constants of this compound with Divalent Cations

| Metal Ion | Log K (Stability Constant) | Reference |

| Mn²⁺ | 8.82 ± 0.4 | [7] |

| Mg²⁺ | 7.45 ± 0.25 | [7] |

| Ca²⁺ | 5.68 ± 0.18 | [7] |

This chelation activity disrupts the formation and integrity of bacterial biofilms, particularly those of pathogens like Pseudomonas aeruginosa, by sequestering metal ions essential for the biofilm matrix.[1]

Core Mechanism 2: Enzyme Inhibition

This compound's therapeutic effects are significantly attributed to its ability to inhibit a range of key enzymes involved in both microbial pathogenesis and cancer progression.

Table 2: Enzyme Inhibition by this compound

| Target Enzyme | Inhibition Constant | Cell Line/System | Reference |

| Methionine Aminopeptidase 2 (MetAP2) | IC₅₀ = 54.8 nM | In vitro | [8] |

| Sirtuin 1 (SIRT1) | IC₅₀ = 20.2 µM | In vitro | [9] |

| Sirtuin 2 (SIRT2) | IC₅₀ = 15.5 µM | In vitro | [9] |

| Cathepsin B (extracellular) | EC₅₀ = 0.239 µM | MCF-10A neoT cells | [10] |

| Cathepsin B (intracellular) | EC₅₀ = 16.8 µM | MCF-10A neoT cells | [10] |

Inhibition of MetAP2 and Sirtuins

This compound is a potent inhibitor of MetAP2, an enzyme crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth.[8] It also inhibits SIRT1 and SIRT2, NAD⁺-dependent deacetylases involved in cell cycle regulation and stress responses.[9] The inhibition of these enzymes contributes to the anti-angiogenic and pro-apoptotic effects of this compound in cancer cells.

Inhibition of Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumors and plays a role in extracellular matrix degradation, facilitating tumor invasion and metastasis. This compound has been shown to be a reversible inhibitor of Cathepsin B.[10]

Core Mechanism 3: Antimicrobial and Anti-Biofilm Activity

This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its antimicrobial action is largely attributed to its metal chelating properties, which deprive bacteria of essential micronutrients.[5]

A significant aspect of its antimicrobial efficacy is its ability to disrupt and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Pathogens

| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 1 - 8 | 4 | 8 | [11] |

| Klebsiella pneumoniae | 2 - 32 | 8 | 32 | [11] |

| Proteus mirabilis | 8 - 16 | 8 | 16 | [11] |

| Acinetobacter baumannii | 1 - 4 | 2 | 2 | [12] |

| Staphylococcus aureus (MRSA) | 1 - 8 | - | - | [2] |

| Enterococcus faecalis (VRE) | 2 - 16 | - | - | [2] |

| Candida albicans | 0.25 - 2 | - | - | [13] |

| Mycobacterium tuberculosis | 4 - 8 | - | 4 | [14] |

Core Mechanism 4: Modulation of Cellular Signaling Pathways

This compound exerts significant influence on intracellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.

AMPK/mTOR Pathway

In cancer cells, this compound induces the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to a G1 phase cell cycle arrest and apoptosis.

STAT3 Pathway

This compound has also been identified as a novel inhibitor of the STAT3 signaling pathway.[7] By downregulating the phosphorylation of STAT3, it can reverse drug resistance and induce apoptosis in cancer cells.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

The culmination of these mechanisms results in potent anticancer activity. This compound has been shown to be cytotoxic to a variety of cancer cell lines and induces apoptosis through both intrinsic and extrinsic pathways.

Table 4: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T24 | Bladder Cancer | 7.85 | [7] |

| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | [7] |

| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | [7] |

| J82 | Bladder Cancer | 9.93 | |

| MBT-2 | Bladder Cancer | 26.24 | |

| PC-3 | Prostate Cancer | ~10 | |

| AsPC-1 | Pancreatic Cancer | - | |

| Capan-2 | Pancreatic Cancer | - | |

| BxPC-3 | Pancreatic Cancer | - | |

| U87 | Glioblastoma | - | |

| U251 | Glioblastoma | - | |

| A549 | Lung Adenocarcinoma | - |

This compound treatment leads to a dose-dependent increase in apoptotic cells, as evidenced by an increase in TUNEL-positive cells and the cleavage of caspase-3 and PARP.

Experimental Protocols

MetAP2 Enzyme Inhibition Assay

This protocol is adapted from a high-throughput screening method for MetAP2 inhibitors.

-

Reagents:

-

Recombinant human MetAP2

-

Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 10 µM MnCl₂

-

Substrate: Methionyl-prolyl-p-nitroanilide (Met-Pro-pNA)

-

Proline aminopeptidase

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

In a 96-well plate, incubate varying concentrations of this compound with MetAP2 in 45 µL of assay buffer for 20 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of 6 mM Met-Pro-pNA and 0.005 units of proline aminopeptidase.

-

Record the absorbance at 405 nm at 30 minutes.

-

Calculate the percentage of inhibition relative to a solvent control (DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Bacterial Biofilm Disruption Assay

This protocol outlines a method to assess the effect of this compound on pre-formed bacterial biofilms.

-

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

96-well microtiter plate

-

This compound stock solution

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

-

Procedure:

-

Grow a bacterial culture overnight and dilute it to the desired concentration.

-

Inoculate the wells of a microtiter plate with the bacterial suspension and incubate for 24-48 hours to allow biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Add fresh medium containing various concentrations of this compound to the wells.

-

Incubate for a further 24 hours.

-

Wash the wells again with PBS.

-

Stain the adherent biofilms with Crystal Violet solution for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound dye with ethanol and measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.

-

Cell Viability (MTT/XTT) Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cells.

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add MTT or XTT solution to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, a hallmark of apoptosis.[4]

-

Reagents:

-

JC-1 dye

-

Cell culture medium

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

-

Procedure:

-

Culture cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat cells with this compound for the desired time. Include a positive control treated with CCCP.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Synthesis, characterization and theoretical studies of this compound azo dye metal complexes and their role in mitigation of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. Chelation in Antibacterial Drugs: From this compound to Cefiderocol and Beyond [mdpi.com]

- 12. Novel this compound derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fe(II), Mn(II), and Zn(II) Binding to the C-Terminal Region of FeoB Protein: An Insight into the Coordination Chemistry and Specificity of the Escherichia coli Fe(II) Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Microbiological consequences of chelation of bivalent metal cations by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Nitroxoline: A Journey from Discovery to Renewed Therapeutic Promise

An in-depth exploration of the history, synthesis, and evolving mechanisms of the antimicrobial agent Nitroxoline, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a synthetic antimicrobial agent chemically identified as 5-nitro-8-hydroxyquinoline, has traversed a remarkable journey from its mid-20th century origins to its current resurgence as a molecule of significant therapeutic interest. Initially introduced in the 1960s and widely utilized in Europe for the treatment of urinary tract infections (UTIs), its unique mode of action and favorable safety profile have propelled its re-investigation for a host of modern medical challenges, including multidrug-resistant infections and cancer.[1][2] This technical guide delves into the core aspects of this compound's discovery, its historical and current synthesis protocols, and the evolving understanding of its multifaceted mechanism of action.

Discovery and Historical Context

This compound was first described in the 1950s and has been a therapeutic option for UTIs in several European countries for over half a century.[3][4] Its development marked a significant advancement in the management of common bacterial infections. While the specific individuals or commercial entity responsible for its initial discovery and synthesis are not readily apparent in publicly available literature, foundational studies and early patents paved the way for its clinical application.[1]

Synthesis of this compound

The conventional and historically significant method for synthesizing this compound involves a two-step process starting from 8-hydroxyquinoline.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Nitrosation of 8-hydroxyquinoline to 5-nitroso-8-hydroxyquinoline

This initial step involves the reaction of 8-hydroxyquinoline with a nitrosating agent, typically sodium nitrite, in an acidic medium. The nitroso group is introduced at the 5-position of the quinoline ring.

Step 2: Oxidation of 5-nitroso-8-hydroxyquinoline to 5-nitro-8-hydroxyquinoline (this compound)

The intermediate, 5-nitroso-8-hydroxyquinoline, is then oxidized to yield the final product, this compound. A common protocol for this oxidation is as follows:

-

Reactants: Finely ground 5-nitroso-8-hydroxyquinoline hydrochloride (15.0 g, 0.07 mol) is slowly added to a beaker containing a mixture of concentrated nitric acid (45 mL) and water (30 mL).[6]

-

Reaction Conditions: The reaction is conducted under ice bath conditions to maintain a controlled temperature, with continuous stirring at 17°C for 85 minutes.[6]

-

Work-up: Upon completion, an equal volume of cold water is added, and the mixture is cooled to 0°C. The pH is then adjusted to 13.0 with a cold concentrated potassium hydroxide solution. The resulting red potassium salt is decomposed by neutralization with acetic acid.[6]

-

Purification: The precipitate is collected via suction filtration, washed with water, and then recrystallized from ethanol to yield bright yellow crystals of this compound.[6]

This process has been refined over the years to improve yield and purity, with a focus on controlling the formation of undesired side-products such as 7-nitro this compound.[5]

Antimicrobial Spectrum and Efficacy

From its early days, this compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its efficacy against common uropathogens has been a cornerstone of its clinical use.

Table 1: In Vitro Antimicrobial Activity of this compound against Uropathogens

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 4 | 8 |

| Klebsiella pneumoniae | 8 | 32 |

| Proteus mirabilis | 8 | 16 |

| Acinetobacter baumannii | 2 | 2 |

Data compiled from recent in vitro studies on uropathogens isolated in China.[7]

Early in vivo studies in volunteers demonstrated that oral administration of this compound resulted in significant urinary concentrations of the active drug, supporting its use for UTIs.[8]

Mechanism of Action: An Evolving Understanding

The primary mechanism of action of this compound has long been attributed to its ability to chelate divalent metal ions, which are essential cofactors for numerous bacterial enzymes.[1][9] This chelation disrupts critical cellular processes, leading to a bacteriostatic effect.

Core Mechanisms of this compound Action:

-

Metal Ion Chelation: this compound's structure allows it to form stable complexes with metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1] This sequestration of essential metals inhibits the function of metal-dependent enzymes.

-

Enzyme Inhibition: Key enzymes targeted by this metal chelation include RNA polymerase, which is crucial for transcription, and metallo-β-lactamases, which are responsible for resistance to many β-lactam antibiotics.[1][10]

-

Biofilm Disruption: this compound has been shown to be effective in disrupting bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics. This activity is also linked to its ability to chelate metal ions within the biofilm matrix.[4]

-

Inhibition of Quorum Sensing: More recent research has indicated that this compound can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[9]

The following diagram illustrates the workflow for investigating the metal-chelating activity of this compound.

Caption: Workflow for assessing this compound's metal chelation.

Signaling Pathways and Repurposing Potential

Recent investigations into this compound's anticancer properties have shed light on its interaction with cellular signaling pathways. In prostate cancer cells, this compound has been shown to induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[11] This leads to cell cycle arrest and apoptosis.

The diagram below illustrates the proposed signaling pathway affected by this compound in cancer cells.

Caption: this compound's impact on the AMPK/mTOR signaling pathway.

This newfound understanding of its molecular targets has opened up avenues for repurposing this compound as an anticancer agent.[2] Furthermore, its efficacy against multidrug-resistant bacteria has sparked renewed interest in its use as a valuable tool in the fight against antimicrobial resistance.[1]

Conclusion

This compound's journey from a mid-century antibiotic for UTIs to a modern-day candidate for treating complex diseases is a testament to the enduring value of established pharmaceuticals. Its well-understood synthesis, favorable safety profile, and unique multi-target mechanism of action make it a compelling subject for continued research and development. As the challenges of antimicrobial resistance and the need for novel cancer therapies intensify, the story of this compound serves as a powerful reminder of the untapped potential that may lie within the annals of pharmaceutical history.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Synthesis and evaluation of a large library of this compound derivatives as pancreatic cancer antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. data.epo.org [data.epo.org]

- 6. Review of the literature and individual patients’ data meta-analysis on efficacy and tolerance of this compound in the treatment of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel this compound derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of this compound and sulphamethizole alone and in combination in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. bioengineer.org [bioengineer.org]

- 11. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

Nitroxoline: A Foundational Research and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline, an 8-hydroxyquinoline derivative, is a long-established antimicrobial agent primarily used for treating urinary tract infections (UTIs).[1][2][3] Its unique mechanism of action, centered around metal ion chelation, has garnered renewed interest for its potential in broader therapeutic applications, including anti-cancer and anti-biofilm strategies.[1][4][5][6][7] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical cellular signaling pathways.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning this compound's biological activity is its function as a potent chelating agent for divalent metal cations, particularly Zn²⁺ and Fe²⁺.[4][5][8] This sequestration of essential metal ions disrupts numerous cellular processes in both microbial and cancer cells, which rely on these cations as cofactors for enzymatic activity.[1][5]

In Antimicrobial Applications:

-

Enzyme Inhibition: By chelating metal ions, this compound inhibits crucial bacterial enzymes, including RNA polymerase.[9][10]

-

Biofilm Disruption: this compound effectively disrupts bacterial biofilms by chelating iron and zinc ions from the biofilm matrix, which is critical for its structural integrity.[5][8] This action can restore the efficacy of other antibiotics that are otherwise rendered ineffective by the protective biofilm.[1]

-

Inhibition of Metallo-β-lactamases (MBLs): this compound can inhibit MBLs, such as NDM-1 and VIM-2, by chelating the Zn²⁺ ions necessary for their enzymatic activity, thus helping to overcome carbapenem resistance.[4][5]

In Anticancer Applications:

-

Inhibition of Angiogenesis: this compound exhibits anti-angiogenic properties by inhibiting methionine aminopeptidase 2 (MetAP2), a metal-dependent enzyme crucial for the formation of new blood vessels that tumors require to grow.[3][4][8]

-

Induction of Apoptosis: The compound can induce apoptosis (programmed cell death) in various cancer cell lines.[11][12]

-

Inhibition of Cancer Cell Migration and Invasion: this compound inhibits cathepsin B, a cysteine protease involved in the degradation of the extracellular matrix, thereby impeding the migration and invasion of tumor cells.[4][8][13]

-

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, this compound has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cytotoxicity, particularly in the presence of copper ions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound, including its anticancer and antimicrobial activities.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | 10.93 (for DOX-resistant) | [14] |

| T24/CIS | Bladder Cancer (Cisplatin-resistant) | 58.04 | [14] |

| HUVEC | Endothelial Cells | Increased vs. parent drug | [15] |

| HL60 | Leukemia | More cytotoxic than clioquinol | [8] |

| DHL-4 | Lymphoma | More cytotoxic than clioquinol | [8] |

| PANC-1 | Pancreatic Cancer | More cytotoxic than clioquinol | [8] |

| A2780 | Ovarian Cancer | More cytotoxic than clioquinol | [8] |

IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | ESBL-producing & Non-ESBL-producing | 8 | - | [16] |

| Escherichia coli | - | 4 | - | [17] |

| Escherichia coli | Urine Isolates | 2-4 | - | [10][18] |

| Klebsiella pneumoniae | - | 4 | - | [18] |

| Proteus mirabilis | - | 8 | - | [18] |

| Acinetobacter baumannii | - | 2 (median broth MIC) | - | [17] |

| Pseudomonas aeruginosa | - | 32 | - | [17] |

| Enterobacterales | - | 4 (median broth MIC) | - | [17] |

| Moraxellaceae | - | 2 (median broth MIC) | - | [17] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound has been shown to modulate several key signaling pathways involved in cancer progression.

AMPK/mTOR Signaling Pathway in Prostate Cancer

This compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[19][20] This leads to a decrease in cyclin D1 and phosphorylated Rb, and activation of Chk2.[19][20]

Caption: this compound-mediated AMPK/mTOR signaling in prostate cancer.

STAT3 Signaling Pathway in Bladder Cancer

In drug-resistant urothelial bladder cancer cells, this compound has been identified as a novel inhibitor of the STAT3 signaling pathway.[14] It downregulates the expression of p-STAT3 (Y705), P-glycoprotein (P-gp), Cyclin D1, and Mcl-1, leading to the promotion of apoptosis and G0/G1 cell cycle arrest.[14]

Caption: this compound's inhibition of the STAT3 pathway in bladder cancer.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common method to determine the in vitro anticancer activity of this compound is the MTT assay.[11]

Caption: Workflow for an MTT-based cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from preclinical evaluations of this compound's anticancer activity.[11]

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of approximately 3,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., graded concentrations from 0.66 µM to 84 µM).[11] Include vehicle control wells treated with medium containing the same concentration of DMSO used to dissolve the this compound.

-

Incubation: Incubate the treated plates for 96 hours under the same conditions as step 2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is a general guide for assessing changes in protein expression, such as p-STAT3 and P-gp, following this compound treatment.[14]

Objective: To determine the effect of this compound on the expression levels of specific proteins in cancer cells.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-P-gp, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Conclusion

This compound's foundational research reveals a versatile molecule with a well-defined mechanism of action rooted in metal ion chelation. This core property translates into a broad spectrum of antimicrobial activities and promising multi-pronged anti-cancer effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of metastasis. The quantitative data from in vitro studies provide a solid basis for its further investigation, while the established experimental protocols offer a clear path for future research. The elucidation of its impact on key signaling pathways, such as AMPK/mTOR and STAT3, further underscores its potential as a repurposed therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound in an era of growing antimicrobial resistance and the need for novel cancer therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. ijnrd.org [ijnrd.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. This compound: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalkland.com [chemicalkland.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Nitroxoline's Role in Quorum Sensing Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates the expression of virulence factors and biofilm formation, posing a significant challenge in the treatment of chronic and drug-resistant infections. Nitroxoline, a long-established antimicrobial agent, has emerged as a potent inhibitor of QS-mediated phenotypes. This technical guide provides an in-depth exploration of this compound's role as a quorum sensing inhibitor, with a focus on its core mechanism of action, its impact on key pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, and detailed methodologies for its investigation. Through its potent metal-chelating properties, this compound disrupts essential bacterial processes that are intricately linked with quorum sensing, leading to a significant reduction in biofilm formation and virulence. This guide consolidates quantitative data, experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of antimicrobial drug development.

Introduction to Quorum Sensing and this compound

Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. This regulation is mediated by the production and detection of small signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a cascade of gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor secretion, and motility.[1][2]

This compound (5-nitro-8-hydroxyquinoline) is an oral antibiotic that has been used for decades in the treatment of urinary tract infections.[3] Its primary mechanism of action is attributed to its ability to chelate divalent and trivalent metal cations, particularly iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺).[3] This metal sequestration disrupts various essential enzymatic processes within bacterial cells. Recent research has highlighted a secondary, yet equally important, role for this compound as an anti-virulence agent through the inhibition of quorum sensing.[4]

Core Mechanism of Action: Metal Chelation and Quorum Sensing Interference

The anti-quorum sensing activity of this compound is intrinsically linked to its metal-chelating capabilities. Essential metal ions, such as iron and zinc, are not only crucial for bacterial growth and metabolism but also play a vital role in the structure and function of proteins involved in quorum sensing and biofilm formation.[3]

By sequestering these metal ions, this compound indirectly disrupts QS pathways. In Pseudomonas aeruginosa, iron availability is known to regulate the expression of type IV pili, which are critical for biofilm formation.[3] this compound's chelation of iron interferes with this process, thereby inhibiting biofilm development.[3] Furthermore, transcriptomic studies have shown that this compound treatment in Staphylococcus aureus biofilms leads to a rapid upregulation of genes involved in iron acquisition, indicating a state of iron starvation induced by the drug.[5] This disruption of metal homeostasis is a key factor in its anti-biofilm and, consequently, its anti-quorum sensing effects.

While a direct interaction with core QS regulatory proteins like LasR or AgrA has not been definitively established to be the primary mechanism, the downstream consequences of metal ion deprivation severely impact the expression of QS-controlled phenotypes.

Impact on Key Pathogens

Pseudomonas aeruginosa

P. aeruginosa is a notorious opportunistic pathogen that relies on complex, interconnected QS systems (las, rhl, and pqs) to regulate its virulence and form robust biofilms.[6]

-

Inhibition of Biofilm Formation: Sub-inhibitory concentrations of this compound have been shown to reduce P. aeruginosa biofilm mass by up to 80%.[3]

-

Dispersal of Pre-formed Biofilms: this compound can also induce the dispersal of established biofilms.[3]

-

Alteration of Biofilm Architecture: Confocal laser scanning microscopy (CLSM) has revealed that in the presence of this compound, P. aeruginosa forms thin, reticulate biofilm structures instead of the typical dense, confluent layers.[7]

The primary mechanism for these effects is the chelation of iron and zinc, which are essential for biofilm integrity and development.[3]

Staphylococcus aureus

S. aureus, including methicillin-resistant strains (MRSA), utilizes the accessory gene regulator (agr) QS system to control the expression of a wide array of virulence factors, such as toxins and degradative enzymes.[8]

-

Eradication of Biofilms: this compound demonstrates broad-spectrum biofilm-eradicating activities against MRSA.[9]

-

Induction of Iron Starvation Response: Transcriptomic analysis of MRSA biofilms treated with this compound reveals a significant upregulation of genes involved in iron acquisition, such as those for siderophore biosynthesis (sbnC) and iron-regulated surface determinants (isdB), confirming that this compound's mode of action involves inducing iron starvation.[5]

Quantitative Data on this compound's Anti-Biofilm and Antimicrobial Activity

The following tables summarize the quantitative data on the efficacy of this compound against P. aeruginosa and S. aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Source | MIC (µg/mL) | Reference |

| P. aeruginosa PAO1 | Laboratory strain | 64 | [3] |

| P. aeruginosa UR5586-10 | Urinary Tract Infection | 16 | [3] |

| P. aeruginosa BK6695-10 | Blood culture | 32 | [3] |

| P. aeruginosa VA9057-10 | Wound infection | 32 | [3] |

| S. aureus (MRSA-1707) | Clinical Isolate | 11.7 (93.8 µM) | [5] |

Table 2: Anti-Biofilm Activity of this compound

| Pathogen | Assay | This compound Concentration | Effect | Reference |

| P. aeruginosa | Biofilm mass synthesis | Sub-MIC | Up to 80% reduction | [3] |

| A. baumannii | Minimum Biofilm Eradication Concentration (MBEC) | 46.9 µM | Eradication of biofilm | [9] |

| S. aureus (MRSA) | Minimum Biofilm Eradication Concentration (MBEC) | 93.8 µM | Eradication of biofilm | [5] |

| S. aureus (MRSA) | ex vivo porcine skin model | 400 µM | 2-3 log reduction in viable cells | [10] |

Table 3: Effect of this compound on Gene Expression in MRSA Biofilms (RT-qPCR)

| Gene | Function | Fold Upregulation (after 2h treatment with 9.38 µM this compound) | Reference |

| isdB | Iron acquisition | 104.4 ± 38.4 | [5] |

| sbnC | Siderophore biosynthesis | 67.8 ± 13.2 | [5] |

| opp-1C | Oligopeptide transport | 35.0 ± 10.0 | [5] |

| opp-1D | Oligopeptide transport | 10.2 ± 0.8 | [5] |

Signaling Pathways and Experimental Workflows

Quorum Sensing Pathways

The following diagrams illustrate the key quorum sensing pathways in P. aeruginosa and S. aureus.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Role of Iron in Staphylococcus aureus Infection and Human Disease: A Metal Tug of War at the Host—Microbe Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (this compound) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc oxide nanoparticles inhibits quorum sensing and virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uncovering this compound activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial Investigations into the Anticancer Properties of Nitroxoline: A Technical Overview

Introduction

Nitroxoline, an 8-hydroxyquinoline derivative, has a long-established history as an oral antibiotic for treating urinary tract infections.[1][2] In recent years, a growing body of preclinical research has illuminated its potential as a repurposed anticancer agent, demonstrating efficacy against a range of malignancies including bladder, prostate, pancreatic, and breast cancers.[3][4] Initial investigations have revealed that this compound exerts its antitumor effects through a multifaceted mechanism of action, targeting several key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.[1][5] This technical guide provides an in-depth summary of the foundational research into this compound's anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms of action.

Mechanisms of Action and Key Signaling Pathways

This compound's anticancer activity stems from its ability to modulate multiple cellular targets and pathways. Unlike highly specific targeted therapies, it engages a broader spectrum of molecular machinery, contributing to its efficacy in various cancer types. The primary mechanisms identified in initial studies include the inhibition of angiogenesis, induction of cell cycle arrest and apoptosis, and interference with key oncogenic signaling cascades.

Inhibition of Angiogenesis via MetAP2 and Sirtuin Inhibition

One of the first discovered anticancer properties of this compound is its potent anti-angiogenic activity.[3][6] This is primarily achieved through the inhibition of Methionine aminopeptidase-2 (MetAP2), a protein crucial for the formation of new blood vessels.[7][8] Studies have shown that this compound inhibits MetAP2 activity at nanomolar concentrations.[7]

Additionally, this compound inhibits sirtuins (SIRT1 and SIRT2), a class of histone deacetylases.[9] The dual inhibition of MetAP2 and SIRT1 leads to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in the levels and acetylation of the tumor suppressor p53.[9] This cascade of events ultimately induces senescence in endothelial cells, further contributing to the suppression of angiogenesis.[9]

Modulation of the AMPK/mTOR Signaling Pathway

In prostate cancer cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[10] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[10][11] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis.[10] This is achieved by decreasing the protein levels of key cell cycle regulators like cyclin D1 and Cdc25A, and reducing the phosphorylation of Rb.[10][11]

Induction of Apoptosis via Chk2 Activation

Beyond its effects on the AMPK/mTOR axis, this compound also induces DNA damage, leading to the activation of Checkpoint Kinase 2 (Chk2).[10] In the context of this compound treatment, activated Chk2 functions as a pro-apoptotic inducer, further contributing to cancer cell death.[10] Interestingly, this activation is also dependent on AMPK.[10][11] While this compound induces apoptosis, it can simultaneously evoke a cytoprotective autophagy response, which may temper the apoptotic effect.[10][11]

Inhibition of STAT3 Signaling in Drug-Resistant Cancer

In the context of drug-resistant urothelial bladder cancer, this compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[12] The STAT3 pathway is often overactive in cancer and plays a key role in chemoresistance.[12] this compound's ability to inhibit this pathway makes it a promising candidate for overcoming resistance to conventional chemotherapy agents like doxorubicin and cisplatin.[12][13]

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound has been quantified in numerous studies using both in vitro cell line models and in vivo animal xenografts.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cellular processes. IC50 values for this compound have been determined across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| HUVEC | Endothelial | 1.9 µM | - | [7] |

| T24 | Bladder Cancer | 7.85 µM | 48 hours | [13] |

| 5637 | Bladder Cancer | ~1-2 µM | 96 hours | [14] |

| J82 | Bladder Cancer | 9.93 µM | 48 hours | [15] |

| T24/DOX | Doxorubicin-Resistant Bladder Cancer | 10.69 µM | 48 hours | [13] |

| T24/CIS | Cisplatin-Resistant Bladder Cancer | 11.20 µM | 48 hours | [13] |

| KCC853 | Renal Cancer | ~1-2 µM | 96 hours | [14] |

| MBT-2 | Bladder Cancer (Murine) | 26.24 µM | 48 hours | [15] |

| HepG-2 | Liver Cancer | 19.70 µg/mL | - | [9] |

| HCT-116 | Colon Cancer | 45.48 µg/mL | - | [9] |

| MCF-7 | Breast Cancer | 52.78 µg/mL | - | [9] |

| A-549 | Lung Cancer | 28.79 µg/mL | - | [9] |

Note: IC50 values can vary based on the specific assay conditions and treatment durations.

In Vivo Tumor Growth Inhibition

Preclinical studies using mouse models have demonstrated significant tumor growth inhibition following this compound administration.

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Breast Cancer Xenograft | - | 60% reduction in tumor volume | [7] |

| Urological Tumor Orthotopic Model | 30 mg/kg, twice daily | 40-60% | [3][6] |

| Urological Tumor Orthotopic Model | 120-240 mg/kg, twice daily | 50-85% | [3] |

| T24 Bladder Tumor Orthotopic Model | 120 mg/kg | 83.9% | [3] |

| KCC853 Renal Tumor Orthotopic Model | 240 mg/kg | 63.7% | [14] |

| T24/DOX Xenograft | 40 mg/kg, oral admin. | 65% reduction in tumor weight | [13] |

| T24/CIS Xenograft | 40 mg/kg, oral admin. | 54% reduction in tumor weight | [13] |

Key Experimental Protocols

The investigation of this compound's properties has relied on a set of standard preclinical cancer research methodologies.

In Vitro Cell Viability (MTT/XTT Assay)

-

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere for 24 hours.[14]

-

The growth medium is replaced with a medium containing graded concentrations of this compound (e.g., from 0.66 µM to 84 µM).[14]

-

Cells are incubated with the compound for a specified period, typically ranging from 48 to 96 hours.[13][14]

-

Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT is added to each well.[14]

-

Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

After a 4-hour incubation, the formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values are calculated using nonlinear regression analysis.[14]

-

In Vivo Orthotopic Bladder Cancer Xenograft Model

-

Objective: To evaluate the antitumor efficacy of this compound in a clinically relevant animal model.

-

Methodology:

-

Animal Model: Athymic nude mice (e.g., Balb/c nu/nu, 8 weeks old) are used.[3]

-

Tumor Cell Implantation: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. The bladder wall is pre-conditioned to facilitate tumor cell adhesion. Human bladder cancer cells (e.g., T24) are then instilled into the bladder.

-

Treatment: After allowing several days for the tumor to establish, mice are randomized into treatment and control groups. The treatment group receives this compound, often administered via oral gavage or injection at specified doses (e.g., 30-240 mg/kg, twice daily).[3] The control group receives a vehicle solution.

-

Monitoring: Tumor growth can be monitored non-invasively if using luciferase-expressing cancer cells via bioluminescence imaging. The general health and body weight of the mice are monitored throughout the study.

-

Endpoint Analysis: At the end of the study (e.g., after 2-4 weeks), mice are euthanized. The bladders are excised, and tumor weight and volume are measured.[7][13] Tissues can be processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67) or Western blotting.[7][15]

-

Conclusion and Future Perspectives

Initial preclinical investigations strongly support the repositioning of this compound as a viable anticancer agent. Its ability to concurrently inhibit angiogenesis, disrupt critical oncogenic signaling pathways like mTOR and STAT3, and induce cell cycle arrest and apoptosis provides a strong rationale for its clinical development.[5][10][12] The drug's established safety profile and favorable pharmacokinetics, particularly its concentration in the urinary tract, make it an especially attractive candidate for urological malignancies.[3][6]

Ongoing and future research will be critical to fully elucidate its complex mechanisms, identify predictive biomarkers for patient stratification, and optimize its use in combination therapies.[5][16] Clinical trials are currently underway to evaluate this compound's efficacy, both as a monotherapy and in conjunction with other treatments like immunotherapy, which may pave the way for its integration into standard cancer treatment protocols.[5][16]

References

- 1. klandchemicals.com [klandchemicals.com]

- 2. chemicalkland.com [chemicalkland.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Application of this compound in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalkland.com [chemicalkland.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urologytimes.com [urologytimes.com]

- 9. researchgate.net [researchgate.net]

- 10. Repurposing of this compound as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]

- 13. Discovery and Validation of this compound as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical pharmacodynamic evaluation of antibiotic this compound for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: A Quick Look at Its R&D Progress and Clinical Results from the 2024 ASCO_GU [synapse.patsnap.com]

Nitroxoline's Assault on Bacterial Biofilms: A Technical Guide to Early Disruptive Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance has necessitated a renewed focus on alternative therapeutic strategies, with bacterial biofilms representing a significant clinical challenge. These structured communities of bacteria are notoriously tolerant to conventional antibiotics, contributing to persistent and chronic infections. Nitroxoline, an 8-hydroxyquinoline derivative with a long history as a urinary antiseptic, has emerged as a promising agent with potent anti-biofilm properties. This technical guide delves into the early studies that elucidated the core mechanisms by which this compound disrupts and eradicates bacterial biofilms, providing a comprehensive resource for researchers in the field. The primary mechanism of action for this compound's anti-biofilm activity is the chelation of essential divalent metal cations, particularly iron (Fe²⁺) and zinc (Zn²⁺), which are critical for biofilm formation and stability.[1][2][3]

Quantitative Analysis of this compound's Biofilm Eradication Activity

Early in vitro studies consistently demonstrated this compound's broad-spectrum efficacy against biofilms of various clinically relevant pathogens. The minimum biofilm eradication concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm, has been a key metric in these evaluations.

| Pathogen | Strain | This compound MBEC (µM) | Comparator Antibiotic | Comparator MBEC (µM) | Reference |

| Acinetobacter baumannii | ATCC 19606 | 46.9 | Colistin | 1000 | [4] |

| Acinetobacter baumannii | ATCC 1794 | 46.9 - 93.8 | Colistin | >2000 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MRSA-1707 | 93.8 | Vancomycin | 1500 | [4] |

| Staphylococcus epidermidis | ATCC 12228 | 31.3 | - | - | [4] |

| Pseudomonas aeruginosa | Multiple Isolates | Sub-MIC concentrations showed up to 80% reduction in biofilm mass | - | - | [3] |

Core Mechanism: Divalent Cation Chelation and Iron Starvation

The foundational mechanism behind this compound's anti-biofilm activity is its ability to chelate divalent metal cations, which are essential for the structural integrity and metabolic processes within the biofilm.[1][5] Studies have shown that this compound's activity is comparable to EDTA derivatives in its ability to degrade biofilms by sequestering Fe²⁺ and Zn²⁺.[2] The reintroduction of these ions has been shown to restore biofilm formation, confirming their critical role.[2]

This metal chelation leads to a state of iron starvation within the biofilm, a phenomenon substantiated by transcriptomic studies. Treatment of MRSA biofilms with this compound resulted in the rapid upregulation of gene clusters involved in iron acquisition.[4] This response indicates that the bacterial cells are actively trying to compensate for the this compound-induced iron deficiency.

Signaling Pathway: Iron Starvation Response in MRSA

The following diagram illustrates the proposed signaling cascade initiated by this compound in MRSA biofilms, leading to an iron starvation response.

Caption: Proposed mechanism of this compound-induced iron starvation in MRSA biofilms.

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is based on the Calgary Biofilm Device (CBD) method, a high-throughput screening tool.

Workflow Diagram:

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

Detailed Methodology:

-

Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension. The Calgary Biofilm Device, a lid with 96 pegs, is placed onto the plate, and the assembly is incubated to allow for biofilm formation on the pegs.

-

Removal of Planktonic Cells: The peg lid is removed and rinsed to eliminate non-adherent, planktonic bacteria.

-

Antimicrobial Challenge: The lid is then transferred to a new 96-well plate where each well contains a different concentration of this compound. This plate is incubated for a specified challenge period.

-

Recovery and Disruption: Following the challenge, the pegs are rinsed again and placed into a plate with fresh growth medium. The entire apparatus is sonicated to dislodge the remaining viable bacteria from the pegs into the medium.

-

Quantification: The bacterial suspension from the recovery plate is serially diluted and plated to determine the number of colony-forming units (CFUs). The MBEC is identified as the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.

Crystal Violet Biofilm Formation Assay

This method is used to quantify the total biofilm mass.

Methodology:

-

Biofilm Growth: Bacteria are cultured in a 96-well plate and incubated to allow for biofilm formation on the well surfaces.

-

Washing: The planktonic cells are removed by gently washing the wells with a buffer solution, typically phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution.

-

Destaining: After a further washing step to remove excess stain, the crystal violet that has been taken up by the biofilm is solubilized using a solvent such as ethanol or acetic acid.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 600 nm. The absorbance is directly proportional to the amount of biofilm present. Exposure to sub-MICs of this compound has been shown to inhibit de novo biofilm mass synthesis by up to 80% in a concentration-dependent manner.[3]

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

This technique is employed to quantify the changes in gene expression in response to this compound treatment.

Workflow Diagram:

Caption: Workflow for Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).

Methodology:

-

RNA Extraction: Biofilms are grown and then treated with this compound for a specific duration. Total RNA is then extracted from the bacterial cells.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR Amplification: The cDNA is used as a template in a qPCR reaction with primers designed to amplify specific genes of interest (e.g., iron uptake genes) and a reference (housekeeping) gene.

-

Data Analysis: The relative expression of the target genes is calculated by comparing the amplification levels in the this compound-treated samples to those in untreated controls, after normalization to the reference gene. For example, this compound treatment has been shown to up-regulate sbnC (siderophore biosynthesis) 67.8-fold and genes for ferrichrome ABC transporters up to 86.2-fold in MRSA biofilms after 2 hours.[4]

Conclusion

Early research has firmly established this compound as a potent agent for the disruption and eradication of bacterial biofilms. Its mechanism of action, centered on the chelation of essential metal ions and the subsequent induction of an iron starvation response, provides a clear rationale for its efficacy. The quantitative data from MBEC assays and the detailed insights from gene expression studies underscore its potential as a valuable therapeutic option for biofilm-associated infections. The experimental protocols outlined in this guide provide a foundation for further research into the anti-biofilm properties of this compound and its derivatives, paving the way for the development of novel treatment strategies to combat these persistent and challenging infections.

References

- 1. ijnrd.org [ijnrd.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (this compound) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcript Profiling of this compound-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes: Nitroxoline in In Vivo Animal Models

Introduction

Nitroxoline is an established oral antibiotic primarily used for treating urinary tract infections (UTIs).[1][2] Recently, it has garnered significant attention for its potential as a repurposed drug in oncology and for combating multidrug-resistant pathogens.[3][4][5] Its multifaceted mechanism of action, which includes the chelation of metal ions, inhibition of key enzymes in angiogenesis and metastasis, and disruption of bacterial biofilms, makes it a compelling candidate for further investigation.[6][7][8][9] In vivo animal models are crucial for elucidating its therapeutic efficacy, pharmacokinetics, and safety profile across these diverse applications. These notes provide an overview of the common animal models and protocols used to evaluate this compound's potential.

Key Applications in Animal Models:

-

Oncology: this compound has demonstrated significant anti-tumor activity in various murine models. Its primary mechanisms in cancer are the inhibition of angiogenesis (new blood vessel formation) and metastasis.[4][7] Studies have shown its effectiveness in reducing tumor volume and growth in models of bladder, breast, renal, and glioma cancers.[10][11][12] It has been identified as a dual inhibitor of type 2 methionine aminopeptidase (MetAP2) and SIRT1, both of which are critical for endothelial cell proliferation and tumor progression.[4][12]

-

Antimicrobial Research: Beyond its traditional use in UTIs, this compound is being evaluated against a range of multidrug-resistant bacteria.[5][13] Animal models of sepsis, thigh infections, and abdominal infections have been used to demonstrate its systemic antibacterial efficacy, particularly for novel derivatives with improved pharmacokinetic properties.[14] Its ability to disrupt bacterial outer membranes by chelating divalent cations like Ca2+ and Zn2+ is a key aspect of its broad-spectrum activity.[9][14]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various in vivo studies using this compound in animal models.

Table 1: Anti-Cancer Efficacy of this compound in Murine Models

| Cancer Type | Animal Model | Cell Line/Tumor Type | This compound Dosage & Route | Treatment Duration | Key Quantitative Findings | Citations |